tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (CAS 1251005-61-4) is a differentiated spirocyclic building block for medicinal chemistry. With low LogP (0.69 vs. 1.1 for piperazine), high Fsp3 (0.91), and elevated pKa (8.28 vs. 7.4 for morpholine), it directly improves metabolic stability, solubility, and oral bioavailability. Its unique 5-oxa-2,8-diaza core presents nitrogen atoms in a distinct vectorial arrangement unexplored by other diazaspiro isomers, enabling novel binding interactions. Order high-purity (95%) batches today.

Molecular Formula C11H20N2O3
Molecular Weight 228.292
CAS No. 1251005-61-4
Cat. No. B597147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
CAS1251005-61-4
Molecular FormulaC11H20N2O3
Molecular Weight228.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2(C1)CNC2
InChIInChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-5-15-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3
InChIKeyHDVGQNDLJKJMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (CAS 1251005-61-4): Core Properties and Structural Classification


tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (CAS 1251005-61-4) is a heterocyclic small molecule featuring a spirocyclic diazaspiro core incorporating an oxygen atom within a morpholine-like ring system, with a tert-butyloxycarbonyl (Boc) protecting group [1]. It is classified as a spirocyclic amine or azetidine derivative, with a molecular formula of C11H20N2O3 and a molecular weight of 228.29 g/mol . The compound is primarily utilized as a versatile building block or intermediate in medicinal chemistry .

Why Generic Substitution of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate is Not Trivial


The spirocyclic diazaspiro core of this compound is not functionally equivalent to simpler piperazine, morpholine, or piperidine rings. The introduction of a spirocyclic system imparts a distinct three-dimensional geometry, increased fraction of sp3-hybridized carbons (Fsp3), and altered physicochemical properties such as solubility, lipophilicity, and basicity, which cannot be replicated by flat or simple heterocyclic alternatives [1]. Furthermore, the specific 5-oxa-2,8-diazaspiro[3.5]nonane scaffold provides a unique vectorial presentation of its two nitrogen atoms—one within the morpholine-like ring and one within the azetidine ring—that differs from other spirocyclic isomers (e.g., 2,7-diazaspiro[3.5]nonane), leading to divergent biological outcomes in structure-activity relationships (SAR) [2].

Quantitative Differentiation Evidence for tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate Against Close Analogs


Enhanced Sp3 Fraction (Fsp3) Compared to Piperazine Analogs

tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate exhibits an Fsp3 (fraction of sp3-hybridized carbons) value of 0.91 [1]. In contrast, a typical N-Boc-piperazine comparator has an Fsp3 value of 0.67 [2]. Higher Fsp3 values are empirically correlated with improved aqueous solubility and metabolic stability, as well as a reduced likelihood of attrition in drug development [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Reduced Lipophilicity (LogP) Compared to Piperazine Analogs

The target compound possesses a consensus LogP of 0.69, derived from a multi-method computational analysis . This value is significantly lower than the experimental LogP of a common N-Boc-piperazine comparator, which is 1.1 [1]. Reduced lipophilicity is associated with lower non-specific binding, reduced hERG channel inhibition risk, and improved aqueous solubility [2].

ADME Lipophilicity Drug-Likeness

Higher Basicity (pKa) Compared to Morpholine Analogs

The pKa of the secondary amine in the deprotected 5-oxa-2,8-diazaspiro[3.5]nonane core is reported as 8.28 [1]. This is higher than the pKa of the morpholine comparator (pKa = 7.4) [2], indicating greater basicity for the diazaspiro scaffold. Increased basicity can enhance aqueous solubility at physiological pH and influence target binding interactions involving ionic or hydrogen bonds [3].

Ionization Solubility Pharmacokinetics

Unique Vectorial Geometry Compared to 2,7-Diazaspiro[3.5]nonane Isomers

While the 2,7-diazaspiro[3.5]nonane scaffold has been successfully employed in potent covalent KRAS G12C inhibitors (e.g., ASP6918 with an IC50 of 0.028 µM) [1], the 5-oxa-2,8-diazaspiro[3.5]nonane scaffold offers a distinct vectorial geometry. The placement of the oxygen atom and the different positioning of the nitrogen atoms alters the exit vectors of substituents, providing a unique three-dimensional orientation for SAR exploration that is not achievable with the 2,7-isomer [2]. This scaffold diversity is critical for navigating the chemical space around a target's binding pocket when the 2,7-isomer fails to yield desired potency or selectivity.

Structure-Activity Relationship Scaffold Design Kinase Inhibitors

Optimal Procurement and Application Scenarios for tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate Based on Differential Evidence


Lead Optimization Campaigns Targeting Improved ADME Profiles

In programs where a piperazine-containing lead compound suffers from high lipophilicity (e.g., LogP > 3) and subsequent metabolic instability, this diazaspiro scaffold is a rational choice. Its significantly lower LogP (0.69 vs. 1.1 for piperazine) and higher Fsp3 (0.91 vs. 0.67) directly address these common liabilities, potentially reducing the number of synthetic iterations required to achieve a favorable ADME profile [1].

Scaffold Hopping for Kinase Inhibitors and Other Target Classes

When the 2,7-diazaspiro[3.5]nonane scaffold, a validated core for covalent KRAS G12C inhibitors, fails to provide the necessary potency or selectivity in a given program, the 5-oxa-2,8-diazaspiro[3.5]nonane isomer offers a distinct, underexplored vectorial alternative. Its unique geometry can be leveraged in structure-based drug design to access novel interactions within the target's binding pocket, providing a clear path forward when other diazaspiro isomers have been exhausted [2].

Design of Molecules Requiring Enhanced Solubility and Basicity

For projects where the target or intended route of administration demands high aqueous solubility, the higher basicity of this scaffold (pKa = 8.28) relative to morpholine (pKa = 7.4) makes it a superior selection. This property can be critical for improving oral bioavailability or enabling the development of injectable formulations, where solubility is a key parameter [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.